Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate
Overview
Description
Dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate is an organic compound with the molecular formula C12H14O6. It is also known by its IUPAC name, acetic acid, 2,2’-[1,4-phenylenebis(oxy)]bis-, dimethyl ester . This compound features a central 1,4-phenylene group (a benzene ring) linked to two ester groups (CH3COOCH2) at both ends through oxygen atoms (–O–) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate can be synthesized through the esterification of 2,2’-[1,4-phenylenebis(oxy)]diacetic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in an organic solvent such as dichloromethane or chloroform . The reaction conditions include maintaining a temperature of around 60-70°C and using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate may involve continuous flow reactors to optimize the reaction efficiency and yield . The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations . Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate undergoes several types of chemical reactions, including hydrolysis, esterification, and substitution .
Esterification: The diacid form can undergo esterification reactions with various alcohols to form new esters with different alkyl groups.
Common Reagents and Conditions
Esterification: Common reagents include alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid).
Major Products
Scientific Research Applications
Dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate has several scientific research applications across various fields:
Mechanism of Action
Comparison with Similar Compounds
Dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate can be compared with other similar compounds, such as:
Dimethyl 2,2’-[1,2-phenylenebis(oxy)]diacetate: This compound has a similar structure but with the ester groups attached to a 1,2-phenylene group instead of a 1,4-phenylene group.
2,2’-[1,4-Phenylenebis(oxy)]diacetate: This compound lacks the methyl ester groups and has free carboxylic acid groups instead.
The uniqueness of dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate lies in its specific ester functionalities and the 1,4-phenylene linkage, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
methyl 2-[4-(2-methoxy-2-oxoethoxy)phenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6/c1-15-11(13)7-17-9-3-5-10(6-4-9)18-8-12(14)16-2/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUGKFJEEHCOJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)OCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423603 | |
Record name | dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80791-19-1 | |
Record name | dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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